BenchChemオンラインストアへようこそ!

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Positional isomer differentiation Medicinal chemistry lead optimization Structure-activity relationship (SAR)

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886908-90-3, molecular formula C₁₇H₁₂N₄O₂S, MW 336.37 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its structure features a 4-cyanobenzamide moiety linked via an amide bond to a 1,3,4-oxadiazole core, which bears a 2-(methylsulfanyl)phenyl substituent at the 5-position.

Molecular Formula C17H12N4O2S
Molecular Weight 336.37
CAS No. 886908-90-3
Cat. No. B2651760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
CAS886908-90-3
Molecular FormulaC17H12N4O2S
Molecular Weight336.37
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C17H12N4O2S/c1-24-14-5-3-2-4-13(14)16-20-21-17(23-16)19-15(22)12-8-6-11(10-18)7-9-12/h2-9H,1H3,(H,19,21,22)
InChIKeyPNMXRTGHRUWKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886908-90-3): Compound Identity and Procurement Baseline


4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886908-90-3, molecular formula C₁₇H₁₂N₄O₂S, MW 336.37 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its structure features a 4-cyanobenzamide moiety linked via an amide bond to a 1,3,4-oxadiazole core, which bears a 2-(methylsulfanyl)phenyl substituent at the 5-position . This compound resides within a broadly investigated scaffold: halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been characterized as privileged antibacterial chemotypes with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against MRSA clinical isolates, and for which subtle structural modifications demonstrably alter the mechanism of action [1].

Why N-(1,3,4-Oxadiazol-2-yl)benzamide Analogs Cannot Be Interchanged with CAS 886908-90-3


Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, small structural perturbations produce divergent and unpredictable biological outcomes. Naclerio et al. (2022) demonstrated that halogenated congeners sharing an identical core scaffold engage entirely distinct mechanisms: KKL-35 and MBX-4132 inhibit trans-translation, HSGN-94 suppresses lipoteichoic acid (LTA) biosynthesis, while HSGN-220, -218, and -144 operate as multitargeting agents regulating menaquinone biosynthesis, membrane polarization, and iron homeostasis—with MIC values spanning from 1 to 0.06 µg/mL against MRSA [1]. The target compound CAS 886908-90-3 differs from all published HSGN-series compounds in two critical respects: (i) it bears a 4-cyano substituent on the benzamide ring rather than OCF₃, SCF₃, SF₅, or sulfonamide groups, and (ii) it carries a 2-(methylsulfanyl)phenyl group at the oxadiazole 5-position instead of halogenated phenyl variants. Given the established sensitivity of both antibacterial potency and mechanism of action to subtle structural modifications in this scaffold, substitution with a generic analog would risk loss of any target-specific activity profile [1].

Quantitative Differentiation Evidence for 4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide vs. Closest Structural Analogs


Positional Isomerism: Ortho- vs. Meta-Methylsulfanyl Substitution at the Oxadiazole 5-Phenyl Ring

The target compound (CAS 886908-90-3) bears the methylsulfanyl (-SMe) group at the ortho position of the 5-phenyl ring. Its closest positional isomer, 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886912-94-3), places the -SMe substituent at the meta position . The ortho configuration introduces steric constraints and alters the dihedral angle between the phenyl ring and the oxadiazole plane relative to the meta isomer, which can differentially affect target binding conformation. Positional isomer pairs in 1,3,4-oxadiazole series have been shown to yield distinct biological profiles [1].

Positional isomer differentiation Medicinal chemistry lead optimization Structure-activity relationship (SAR)

4-Cyano vs. 4-Unsubstituted Benzamide: Hydrogen-Bonding and Electronic Differentiation

The target compound carries a 4-cyano (-C≡N) substituent on the benzamide ring, which functions as a strong electron-withdrawing group (Hammett σₚ ≈ 0.66) and a hydrogen-bond acceptor. The direct des-cyano analog, N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886907-81-9), lacks this substituent . This difference translates to altered hydrogen-bond acceptor count (6 vs. 5), modified electronic distribution across the benzamide moiety, and different dipole moment, all of which can influence target binding, solubility, and metabolic stability [1].

Hydrogen-bond acceptor capacity Electronic modulation Medicinal chemistry design

Commercial Purity Specification: 95%+ Minimum Purity as a Procurement Quality Gate

The target compound is commercially supplied with a minimum purity specification of 95%+ (Catalog No. CM892782), as listed by Chemenu . This purity level is suitable for primary screening and SAR exploration but falls below the typical >98% threshold expected for advanced lead optimization or in vivo studies. Users should independently verify purity by HPLC or NMR upon receipt.

Compound purity Quality control Procurement specification

Scaffold Privilege: N-(1,3,4-Oxadiazol-2-yl)benzamide Class as Validated Antibacterial Chemotype with MIC Data for Halogenated Representatives

While no published MIC data exist specifically for CAS 886908-90-3, the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold to which it belongs has been validated as a privileged antibacterial chemotype. Halogenated representatives HSGN-220, -218, and -144 demonstrated MICs ranging from 1 to 0.06 µg/mL against MRSA clinical isolates with a low propensity for resistance development over 30 days [1]. Critically, Naclerio et al. (2022) established that even subtle modifications within this scaffold shift the mechanism of action—from trans-translation inhibition (KKL-35, MBX-4132) to LTA biosynthesis inhibition (HSGN-94) to multitargeting menaquinone/membrane/homeostasis disruption (HSGN-220, -218, -144) [1]. This mechanistic plasticity implies that the specific substitution pattern of CAS 886908-90-3 (4-CN benzamide + ortho-SMe phenyl-oxadiazole) confers a unique, as-yet-uncharacterized biological profile that cannot be inferred from halogenated analogs.

Antibacterial scaffold MRSA Mechanism of action divergence

Recommended Application Scenarios for 4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886908-90-3) Based on Available Evidence


Chemical Probe Development and Structure-Activity Relationship (SAR) Exploration of Non-Halogenated N-(1,3,4-Oxadiazol-2-yl)benzamides

The compound serves as a structurally distinct entry point into the N-(1,3,4-oxadiazol-2-yl)benzamide chemical space that is orthogonal to the extensively studied halogenated HSGN series. Its 4-cyano + ortho-methylsulfanyl substitution pattern is unrepresented in the published antibacterial SAR literature. Procurement is warranted for laboratories seeking to expand the chemical diversity of oxadiazole-based screening libraries or to investigate whether non-halogenated variants retain antibacterial activity through the same or alternative mechanisms. The 95%+ purity specification is adequate for primary phenotypic screening at concentrations up to 100 µM, though orthogonal purity verification (HPLC, ¹H NMR) is recommended before quantitative dose-response analysis.

Positional Isomer Comparator Studies: Ortho vs. Meta vs. Para Methylsulfanyl Substitution Effects

CAS 886908-90-3 (ortho-SMe) can be procured alongside its meta-SMe isomer (CAS 886912-94-3) and, if available, the para-SMe isomer (4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide) to systematically probe the effect of substituent position on biological activity. The Naclerio et al. (2022) study established that subtle structural modifications in this scaffold alter the mechanism of action [1]; positional isomerism represents one of the most controlled structural perturbations available for mechanistic deconvolution. Such a comparator set would enable the research team to attribute any differential activity specifically to the geometric presentation of the methylsulfanyl group.

Computational Chemistry and Molecular Docking Studies Leveraging the 4-Cyano Hydrogen-Bond Acceptor

The 4-cyano substituent provides a well-defined hydrogen-bond acceptor site (Hammett σₚ ≈ 0.66) that can be exploited in structure-based drug design. Unlike the des-cyano analog (CAS 886907-81-9), CAS 886908-90-3 offers an additional specific interaction point for target proteins. Docking studies using the target compound's SMILES (CSC1=C(C=CC=C1)C1=NN=C(NC(=O)C2=CC=C(C=C2)C#N)O1) can evaluate whether the cyano group engages complementary residues in the binding pocket. The compound is suitable for in silico screening campaigns where the hydrogen-bond acceptor count of 6 (vs. 5 for the des-cyano analog) provides an additional pharmacophoric feature.

Scaffold-Hopping Starting Point for Non-Halogenated Antibacterial Lead Discovery

Given the validated antibacterial activity of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold against MRSA (MICs 0.06–1 µg/mL for halogenated variants) [1], CAS 886908-90-3 represents a scaffold-hopping opportunity. Its non-halogenated substitution pattern may address potential liabilities associated with halogenated compounds (e.g., metabolic dehalogenation, halogen-specific toxicity). However, users must recognize that no antibacterial potency data exist for this specific compound; procurement should be framed as a prospective screening investment rather than a purchase of a validated bioactive molecule. A minimum inhibitory concentration (MIC) determination against a panel of Gram-positive and Gram-negative strains is the recommended first experimental step.

Quote Request

Request a Quote for 4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.